Canrenoate

Pharmacodynamics Relative Potency Aldosterone Antagonism

Canrenoate (potassium canrenoate) is the only water-soluble mineralocorticoid receptor antagonist (MRA) prodrug enabling intravenous administration and bypassing hepatic first-pass metabolism. It converts to canrenone in vivo, offering a distinct pharmacokinetic profile and a significantly lower incidence of gynecomastia compared to spironolactone. Essential for acute care research, cirrhotic ascites models, and post-MI remodeling studies where oral administration is not feasible.

Molecular Formula C22H29O4-
Molecular Weight 357.5 g/mol
Cat. No. B1263433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCanrenoate
Molecular FormulaC22H29O4-
Molecular Weight357.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)[O-])O)C
InChIInChI=1S/C22H30O4/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21,26)12-8-19(24)25/h3-4,13,16-18,26H,5-12H2,1-2H3,(H,24,25)/p-1/t16-,17+,18+,20+,21+,22-/m1/s1
InChIKeyPBKZPPIHUVSDNM-WNHSNXHDSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Canrenoate: A Water-Soluble Steroidal Mineralocorticoid Receptor Antagonist for Intravenous and Oral Administration


Canrenoate (specifically potassium canrenoate, also referred to as canrenoate-K) is a steroidal mineralocorticoid receptor antagonist (MRA) belonging to the spirolactone class [1]. It is the water-soluble potassium salt of canrenoic acid, a derivative of spironolactone. In vivo, canrenoate acts as a prodrug that undergoes conversion to its active metabolite, canrenone, via lactonization [2]. As an aldosterone antagonist, canrenoate competitively inhibits the binding of aldosterone to mineralocorticoid receptors in the distal renal tubules, promoting sodium excretion while conserving potassium [3]. The compound is unique among early-generation MRAs due to its water solubility, which enables intravenous administration and bypasses hepatic first-pass metabolism [4].

Why Canrenoate Cannot Be Simply Substituted with Spironolactone or Eplerenone


Within the mineralocorticoid receptor antagonist class, canrenoate exhibits critical pharmacological and physicochemical properties that preclude simple substitution. Unlike spironolactone, canrenoate is water-soluble, enabling intravenous administration and bypassing first-pass hepatic metabolism [1]. This is a crucial differentiator for clinical scenarios requiring parenteral administration or for patients with impaired gastrointestinal absorption. Furthermore, canrenoate acts as a prodrug that requires in vivo lactonization to canrenone for receptor binding [2]. This metabolic dependence dictates that canrenoate's pharmacokinetic profile and potency are distinct from those of spironolactone, which has a more complex active metabolite profile, including sulfur-containing metabolites [3]. Consequently, relative potency, side effect profiles (e.g., significantly reduced incidence of gynecomastia compared to spironolactone), and metabolic pathways diverge, making generic interchange without careful dose adjustment and clinical consideration inappropriate [4].

Quantitative Evidence Guide: Differentiating Canrenoate from Spironolactone, Eplerenone, and Amiloride


Relative Antimineralocorticoid Potency at Steady State: Canrenoate vs. Spironolactone

In a steady-state study in healthy human subjects using fludrocortisone as the mineralocorticoid agonist, the antimineralocorticoid potency of canrenoate-K was found to be 0.68 that of spironolactone on a weight basis [1]. This indicates that a higher weight of canrenoate-K is required to achieve the same renal mineralocorticoid receptor blockade as spironolactone. This finding is critical for accurate dose conversion when substituting between these agents. Approximately 72% of the renal antimineralocorticoid activity of spironolactone could be attributed to its metabolite, canrenone [1].

Pharmacodynamics Relative Potency Aldosterone Antagonism

Metabolic Fate and Mutagenic Potential: Unique Epoxide Pathway of Canrenoate

A comparative metabolic study in rats revealed a significant difference in the biotransformation of canrenoate versus spironolactone [1]. While approximately 18% of an in vivo dose of spironolactone was metabolized to canrenone and related compounds, canrenoate was metabolized via a distinct pathway to form 6 alpha,7 alpha- and 6 beta,7 beta-epoxy-canrenone [1]. Crucially, the subsequent metabolites of this epoxide pathway (3 alpha- and 3 beta-hydroxy-6 beta,7 beta-epoxy-canrenone) were found to be direct-acting mutagens in a mouse lymphoma assay, whereas the parent epoxides were not [1]. These mutagenic metabolites were not formed from spironolactone under identical conditions, and the metabolism of canrenoate to these epoxides was inhibited in the presence of spironolactone or its sulfur-containing metabolites [1].

Metabolism Toxicology Drug Safety

Comparative Incidence of Gynecomastia in Long-Term Treatment

A long-term clinical study comparing spironolactone (48 patients) and canrenoate-K (42 patients) for the treatment of cirrhotic ascites over an average period of more than 5 months found that while both were effective diuretics, the incidence of gynecomastia—a known and frequent side effect of spironolactone—was considerably reduced or practically absent in patients treated with canrenoate-K [1]. This finding is clinically significant as gynecomastia is a common reason for discontinuation of spironolactone therapy.

Adverse Events Endocrine Side Effects Cirrhosis

Efficacy in Ascites: Canrenoate vs. Amiloride in Nonazotemic Cirrhotic Patients

In a randomized clinical trial of 40 nonazotemic cirrhotic patients with ascites, potassium canrenoate demonstrated superior efficacy compared to amiloride, a non-antialdosteronic potassium-sparing diuretic [1]. Patients were randomized to receive either amiloride (n=20) or potassium canrenoate (n=20). The response rate was significantly higher in the canrenoate group: 14 of 20 patients (70%) responded to canrenoate compared to only 7 of 20 (35%) responding to amiloride (p < 0.025) [1]. Furthermore, among the 13 nonresponders to amiloride, 7 later responded to canrenoate, whereas only 2 of the 6 nonresponders to canrenoate later responded to amiloride [1]. The study also found that response to amiloride was limited to patients with normal plasma aldosterone levels, while canrenoate was effective in patients with elevated aldosterone [1].

Hepatology Ascites Diuretic Therapy

Hemodynamic Effect: Intravenous Canrenoate Increases Cardiac Output

In a clinical investigation of cardiac effects, potassium canrenoate administered intravenously in a two-dose regimen (200 mg followed 60 minutes later by 400 mg) significantly increased cardiac output by 11 percent (p < 0.05) in patients [1]. In contrast, a single dose of 200-1000 mg intravenously did not affect cardiac output [1]. This suggests a dose- and administration-schedule-dependent positive inotropic effect. The study also found that the active metabolite, canrenone, displaced g-strophanthin from its binding sites on human cardiac cell membranes and inhibited (Na+ + K+)-ATPase activity at therapeutically relevant concentrations [1].

Hemodynamics Cardiology Intravenous Therapy

Best Research and Industrial Application Scenarios for Canrenoate


Intravenous Diuretic Therapy in Acute Decompensated Heart Failure or Cirrhosis

Canrenoate's water solubility and ability to be administered intravenously [1] make it uniquely suitable for acute care settings where oral administration is not feasible or rapid onset is required. This is a clear advantage over spironolactone, which is only available orally. The evidence of an 11% increase in cardiac output with a specific IV regimen [2] further supports its potential utility in hemodynamically compromised patients.

Long-Term Management of Cirrhotic Ascites with Reduced Gynecomastia Risk

For patients with cirrhotic ascites requiring long-term MRA therapy, particularly males, canrenoate offers a viable alternative to spironolactone. Its established efficacy in this condition is coupled with a significantly lower incidence of gynecomastia compared to spironolactone [3]. This can improve long-term adherence and quality of life. Furthermore, it demonstrates superior efficacy to amiloride in patients with elevated aldosterone levels [4].

Combination Therapy Post-Myocardial Infarction with ACE Inhibitors

In the post-acute anterior myocardial infarction setting, the addition of low-dose oral canrenoate (25 mg/day) to standard ACE inhibitor therapy (captopril) has been shown to improve echocardiographic parameters of systolic and diastolic function, including a higher mitral E-wave-A-wave ratio and smaller left ventricular end-systolic volume at 180 days compared to ACE inhibitor monotherapy [5]. This suggests a specific role for canrenoate in post-MI remodeling prevention protocols.

Metabolic and Toxicological Research on MRA-Specific Pathways

Canrenoate's unique metabolic pathway, which produces epoxide intermediates not formed from spironolactone [6], makes it a valuable tool compound for studying MRA metabolism and potential toxicology. Researchers investigating the molecular mechanisms of MRA action, drug-drug interactions, or the basis for differential adverse event profiles between MRAs will find canrenoate essential for comparative studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Canrenoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.